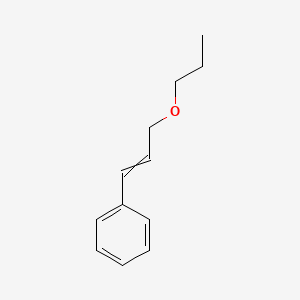
Benzene, (3-propoxy-1-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, (3-propoxy-1-propenyl)- is an organic compound with the molecular formula C12H16O. It is a derivative of benzene, where a propoxy group is attached to the benzene ring through a propenyl linkage. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (3-propoxy-1-propenyl)- can be achieved through several methods. One common approach involves the reaction of benzene with 3-propoxy-1-propenyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Benzene, (3-propoxy-1-propenyl)- may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel can be employed to facilitate the coupling reactions between benzene and propoxy-propenyl intermediates.
Chemical Reactions Analysis
Types of Reactions
Benzene, (3-propoxy-1-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the propenyl group to a propyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often employed.
Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are typical reagents.
Major Products Formed
Oxidation: Benzene, (3-propoxy-1-propenyl)- can be oxidized to form benzene, (3-propoxy-1-propanoic acid).
Reduction: The reduction product is benzene, (3-propoxypropyl)-.
Substitution: Products include halogenated or nitrated derivatives of Benzene, (3-propoxy-1-propenyl)-.
Scientific Research Applications
Benzene, (3-propoxy-1-propenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzene, (3-propoxy-1-propenyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The propenyl group can participate in conjugation with the benzene ring, affecting the compound’s electronic properties and reactivity. Pathways involved may include electrophilic aromatic substitution and radical-mediated processes.
Comparison with Similar Compounds
Similar Compounds
Benzene, (3-methoxy-1-propenyl)-: Similar structure but with a methoxy group instead of a propoxy group.
Benzene, (3-chloro-1-propenyl)-: Contains a chloro group instead of a propoxy group.
Benzene, (3-ethoxy-1-propenyl)-: Features an ethoxy group in place of the propoxy group.
Uniqueness
Benzene, (3-propoxy-1-propenyl)- is unique due to the presence of the propoxy group, which imparts distinct physical and chemical properties compared to its analogs
Properties
CAS No. |
54518-01-3 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
3-propoxyprop-1-enylbenzene |
InChI |
InChI=1S/C12H16O/c1-2-10-13-11-6-9-12-7-4-3-5-8-12/h3-9H,2,10-11H2,1H3 |
InChI Key |
FOULKAPJVUMBTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















